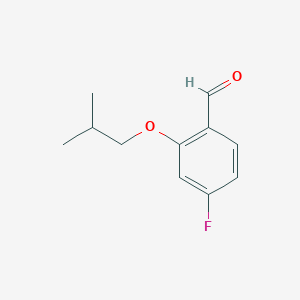
2-Bromo-n-(4-propoxybenzyl)acetamide
Overview
Description
2-Bromo-n-(4-propoxybenzyl)acetamide (BPA) is an organic compound that has been widely studied due to its potential applications in the scientific and medical fields. BPA is a derivative of acetamide and has a unique combination of properties that make it useful in a variety of applications. BPA has been found to have a variety of biochemical and physiological effects that make it a promising compound for research and development.
Scientific Research Applications
2-Bromo-n-(4-propoxybenzyl)acetamide has been studied extensively due to its potential applications in the scientific and medical fields. It has been used in the synthesis of various compounds, such as those used in the treatment of cancer, and has been found to have antioxidant, anti-inflammatory, and anti-microbial properties. 2-Bromo-n-(4-propoxybenzyl)acetamide has also been used in the development of various nanomaterials and has been found to be useful in the detection of various biological molecules.
Mechanism of Action
2-Bromo-n-(4-propoxybenzyl)acetamide has been found to interact with several proteins and enzymes in the body, including cyclooxygenase-2 (COX-2), which is involved in inflammation. 2-Bromo-n-(4-propoxybenzyl)acetamide has also been found to bind to DNA and interfere with the transcription of genes. It is believed that 2-Bromo-n-(4-propoxybenzyl)acetamide may act as an endocrine disruptor, interfering with the production of hormones in the body.
Biochemical and Physiological Effects
2-Bromo-n-(4-propoxybenzyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant and anti-inflammatory agent, reducing the production of pro-inflammatory molecules. 2-Bromo-n-(4-propoxybenzyl)acetamide has also been found to act as an anti-microbial agent, inhibiting the growth of certain bacteria. Additionally, 2-Bromo-n-(4-propoxybenzyl)acetamide has been found to have a variety of effects on the endocrine system, including interfering with the production of hormones.
Advantages and Limitations for Lab Experiments
2-Bromo-n-(4-propoxybenzyl)acetamide has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized in a variety of ways. It is also non-toxic and non-carcinogenic, making it safe to use in experiments. However, 2-Bromo-n-(4-propoxybenzyl)acetamide is not very soluble in water, making it difficult to use in certain experiments. Additionally, 2-Bromo-n-(4-propoxybenzyl)acetamide can interact with other compounds, making it difficult to control the concentration of 2-Bromo-n-(4-propoxybenzyl)acetamide in experiments.
Future Directions
There are several potential future directions for research into 2-Bromo-n-(4-propoxybenzyl)acetamide. One potential area of research is to further investigate the effects of 2-Bromo-n-(4-propoxybenzyl)acetamide on the endocrine system and to develop methods to reduce its endocrine disrupting effects. Additionally, further research could be conducted into the potential applications of 2-Bromo-n-(4-propoxybenzyl)acetamide in the development of nanomaterials and in the detection of biological molecules. Additionally, further research could be conducted into the potential applications of 2-Bromo-n-(4-propoxybenzyl)acetamide in the treatment of cancer. Finally, further research could be conducted into the potential of using 2-Bromo-n-(4-propoxybenzyl)acetamide in the synthesis of other compounds.
properties
IUPAC Name |
2-bromo-N-[(4-propoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-2-7-16-11-5-3-10(4-6-11)9-14-12(15)8-13/h3-6H,2,7-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNHMHQSSBUCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride](/img/structure/B1447083.png)

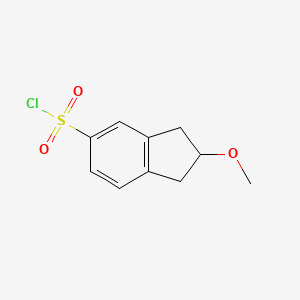
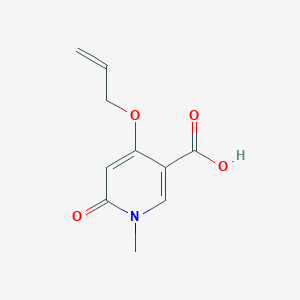
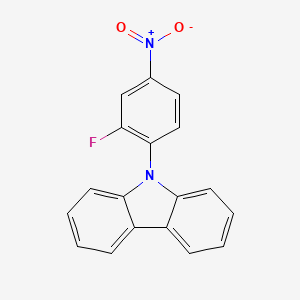
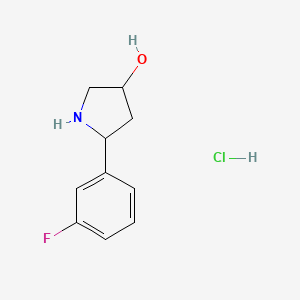

![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)


